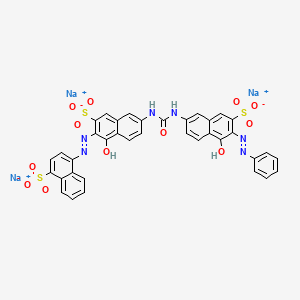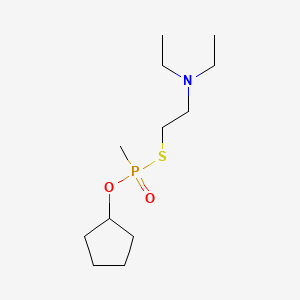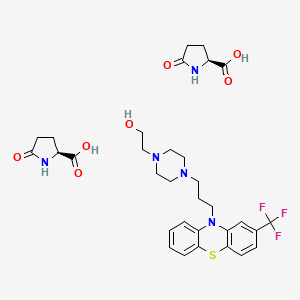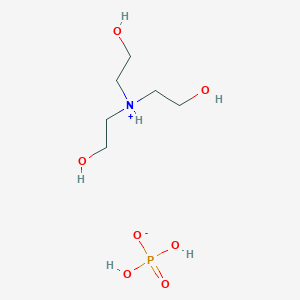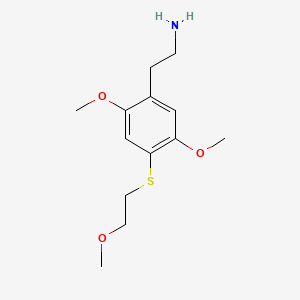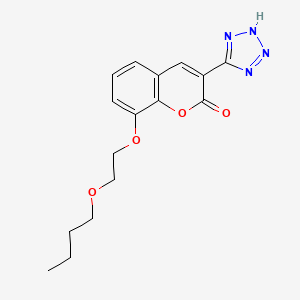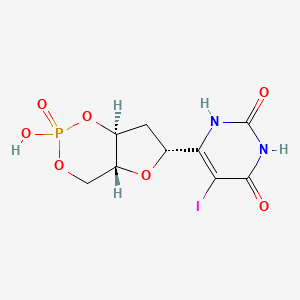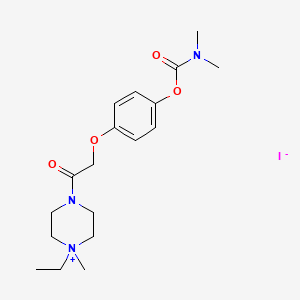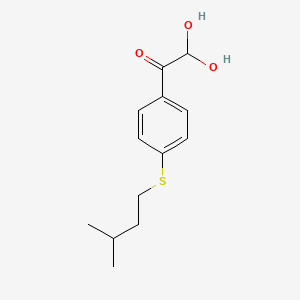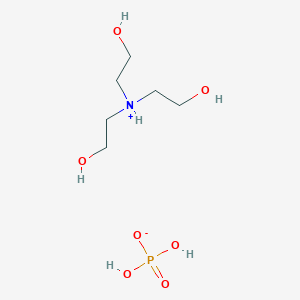
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate: is a chemical compound with the molecular formula C6H18NO7P. It is known for its role as a protic ionic liquid, which means it is formed by the transfer of a proton from an acid to a base. This compound is of interest due to its low toxicity and ability to disrupt hydrogen-bonding networks in biopolymers .
準備方法
Synthetic Routes and Reaction Conditions: Tris(2-hydroxyethyl)ammonium dihydrogen phosphate can be synthesized by reacting tris(2-hydroxyethyl)amine with phosphoric acid. The reaction typically occurs in an aqueous medium and involves the transfer of a proton from the phosphoric acid to the amine, resulting in the formation of the ionic liquid .
Industrial Production Methods: Industrial production methods for this compound often involve working in the absence of solvents and at moderate temperatures to avoid impurities derived from the decomposition of reactants. The ionicity of the resulting product can be determined using various methods such as NMR spectroscopy .
化学反応の分析
Types of Reactions: Tris(2-hydroxyethyl)ammonium dihydrogen phosphate undergoes various chemical reactions, including proton transfer reactions, which are characteristic of protic ionic liquids. It can also participate in hydrogen-bonding interactions due to the presence of hydroxyl groups .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acids and bases that can facilitate proton transfer. The reactions typically occur under mild conditions, often in aqueous or solvent-free environments .
Major Products Formed: The major products formed from reactions involving this compound are typically other ionic compounds or complexes that result from the interaction of the ionic liquid with various reagents .
科学的研究の応用
Chemistry: In chemistry, tris(2-hydroxyethyl)ammonium dihydrogen phosphate is used as a solvent and catalyst in various reactions. Its ability to disrupt hydrogen-bonding networks makes it useful in the synthesis of complex organic molecules .
Biology: In biological research, this compound is used to study the effects of ionic liquids on biological systems. Its low toxicity and ability to interact with biopolymers make it a valuable tool for investigating the behavior of biological molecules in ionic environments .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of therapeutic agents .
Industry: Industrially, this compound is used in the production of biodegradable catalysts and solvents. Its unique properties make it suitable for applications in green chemistry and sustainable manufacturing processes .
作用機序
The mechanism of action of tris(2-hydroxyethyl)ammonium dihydrogen phosphate involves proton transfer and hydrogen-bonding interactions. The compound can disrupt hydrogen-bonding networks in biopolymers, which can affect the stability and behavior of biological molecules. The molecular targets and pathways involved in its action are primarily related to its ability to interact with hydroxyl and phosphate groups .
類似化合物との比較
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium hydrogen succinate
- Tris(2-hydroxyethyl)ammonium hydrogen malate
- Tris(2-hydroxyethyl)ammonium dihydrogen citrate
Uniqueness: Tris(2-hydroxyethyl)ammonium dihydrogen phosphate is unique due to its specific combination of low toxicity and ability to disrupt hydrogen-bonding networks. This makes it particularly useful in applications where biocompatibility and interaction with biopolymers are important .
特性
CAS番号 |
21071-31-8 |
|---|---|
分子式 |
C6H18NO7P |
分子量 |
247.18 g/mol |
IUPAC名 |
dihydrogen phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C6H15NO3.H3O4P/c8-4-1-7(2-5-9)3-6-10;1-5(2,3)4/h8-10H,1-6H2;(H3,1,2,3,4) |
InChIキー |
NHFDKKSSQWCEES-UHFFFAOYSA-N |
正規SMILES |
C(CO)[NH+](CCO)CCO.OP(=O)(O)[O-] |
関連するCAS |
90506-92-6 90506-32-4 91647-92-6 93762-65-3 97489-28-6 90506-38-0 90506-35-7 90506-36-8 97468-06-9 90506-33-5 21071-31-8 67953-52-0 97468-08-1 32154-53-3 91783-04-9 96792-57-3 96792-58-4 85408-21-5 90506-34-6 97489-29-7 97489-30-0 97358-82-2 90506-37-9 90506-59-5 97468-10-5 97468-07-0 97468-09-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one](/img/structure/B12737156.png)

![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)
